4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide
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Overview
Description
4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a naphthalen-1-ylmethyl group, a tosyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the naphthalen-1-ylmethyl group through a nucleophilic substitution reaction. The tosyl group is then introduced via a sulfonation reaction, and finally, the carboxamide group is added through an amidation reaction. The reaction conditions often involve the use of organic solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The naphthalen-1-ylmethyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide: Similar in structure but lacks the carboxamide group.
N-(3,4-dichlorobenzyl)-4-methylaniline: Contains a similar aromatic substitution pattern but differs in the core structure.
N-((5-bromothiophen-2-yl)methyl)-4-methylaniline: Another compound with a similar substitution pattern but different heterocyclic core.
Uniqueness
4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring with a naphthalen-1-ylmethyl group, a tosyl group, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-19-10-12-22(13-11-19)31(29,30)27(24(28)26-16-14-25(2)15-17-26)18-21-8-5-7-20-6-3-4-9-23(20)21/h3-13H,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJFLVCYAXSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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